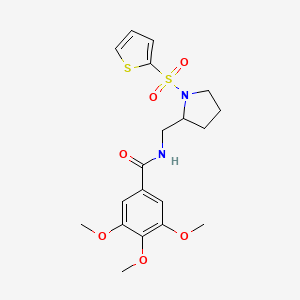

3,4,5-trimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides involves a multi-step process. Initially, mesitylene sulfonyl chloride is reacted with ethylacetohydroxymate and triethylamine in dimethylformamide to form O-mesitylene sulfonyl hydroxylamine (MSH). MSH then serves as an aminating agent to produce an N-amino salt when reacted with 3-[(1H-pyrrol-1-yl)methyl]pyridine. Subsequent reactions with substituted benzoyl chloride/benzenesulfonyl chloride yield benzoyl/benzene sulfonyl imino ylides. These are then reduced with sodium borohydride to furnish the target benzamide/benzene sulfonamides .

Molecular Structure Analysis

The molecular structure of the synthesized N-(Pyridin-3-yl)benzamide derivatives was confirmed using 1H and 13C NMR and mass spectral data. These techniques provide detailed information about the molecular framework and the substitution pattern on the benzamide and pyridine moieties, which are crucial for the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their selectivity and the formation of stable intermediates, such as the imino ylides. The final reduction step is critical for obtaining the active benzamide/benzene sulfonamide compounds. The nature of the substituents on the phenyl ring, which vary in electronic, steric, and lipophilic properties, significantly influences the pharmacological activity of the final compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzamide and pyridine rings. These properties are essential for the bioavailability and efficacy of the compounds as anticancer agents. The presence of methoxy and nitro groups, in particular, has been associated with enhanced activity against various cancer cell lines .

The synthesized N-(Pyridin-3-yl)benzamide derivatives have been evaluated for their anticancer activity against several human cancer cell lines, including MCF-7, A549, DU-145, and MDA MB-231. The cytotoxic effects were assessed using the MTT assay, with etoposide serving as the standard drug. The compounds exhibited moderate to good activity, with the most potent effects observed in derivatives containing methoxy and nitro groups in the benzamide moiety. One specific compound, N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzene- sulfonamide, demonstrated potent cytotoxicity with IC50 values of 47, 28, and 44 µM on MCF-7, Ishikawa, and MDA-MB-231 cell lines, respectively .

Aplicaciones Científicas De Investigación

Polymeric Materials : The synthesis and characterization of polyamides and poly(amide-imide)s derived from specific aromatic compounds have been explored, focusing on their physical properties and potential applications in materials science (Saxena, Rao, Prabhakaran, & Ninan, 2003). Such research could be relevant when considering the backbone structure of the compound for material synthesis or modification.

Heterocyclic Compound Synthesis : Studies on the synthesis of various heterocyclic compounds, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, have been conducted to explore their potential in various applications, including pharmaceuticals and materials science (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020). These methodologies could offer insights into the synthesis and potential applications of complex compounds like the one .

Antimicrobial Activity : The synthesis and evaluation of antimicrobial activity of new quinazolinone derivatives have been explored, highlighting the potential of such compounds in developing new antimicrobial agents (Naganagowda & Petsom, 2011). This could suggest potential biological or medicinal research applications for the compound , focusing on its antimicrobial properties.

Neuropharmacology : Research on the role of specific receptors, such as the Orexin-1 receptor, in compulsive behaviors and their modulation by selective antagonists has been conducted, indicating the importance of receptor-targeted drug design (Piccoli et al., 2012). This could imply potential neuropharmacological research applications for the compound if it exhibits activity at relevant receptors.

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O6S2/c1-25-15-10-13(11-16(26-2)18(15)27-3)19(22)20-12-14-6-4-8-21(14)29(23,24)17-7-5-9-28-17/h5,7,9-11,14H,4,6,8,12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLSJUJVBFQLSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2507966.png)

![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2507969.png)

![1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine](/img/structure/B2507973.png)

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2507975.png)

![2-Furyl 4-[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl ketone](/img/structure/B2507976.png)

![N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2507977.png)

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B2507981.png)

![5-Chloro-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2507982.png)

![2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2507984.png)

![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2507985.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507987.png)